(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane
Overview
Description
(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane is an organic compound with the molecular formula C₁₀H₁₃BrO₂S It is characterized by the presence of a bromophenyl group and a dimethoxyethyl group attached to a sulfane moiety
Scientific Research Applications
(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Safety and Hazards
The compound is classified as having acute toxicity (oral, category 4), and it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation, and keeping away from heat/sparks/open flames/hot surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane typically involves the reaction of 4-bromophenyl thiol with 2,2-dimethoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the dimethoxyethyl group can enhance solubility and bioavailability. The sulfane moiety can undergo redox reactions, influencing the compound’s reactivity and interaction with biological systems.
Comparison with Similar Compounds
- (4-Chlorophenyl)(2,2-dimethoxyethyl)sulfane
- (4-Fluorophenyl)(2,2-dimethoxyethyl)sulfane
- (4-Methylphenyl)(2,2-dimethoxyethyl)sulfane
Comparison:
(4-Chlorophenyl)(2,2-dimethoxyethyl)sulfane: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and biological activity due to the difference in halogen size and electronegativity.
(4-Fluorophenyl)(2,2-dimethoxyethyl)sulfane: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.
(4-Methylphenyl)(2,2-dimethoxyethyl)sulfane: The presence of a methyl group instead of a halogen can affect the compound’s hydrophobicity and steric interactions.
(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane stands out due to the presence of the bromine atom, which can participate in unique halogen bonding interactions and influence the compound’s overall reactivity and biological activity.
Properties
IUPAC Name |
1-bromo-4-(2,2-dimethoxyethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIHHPAQCBLSQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CSC1=CC=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556988 | |
Record name | 1-Bromo-4-[(2,2-dimethoxyethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118780-12-4 | |
Record name | 1-Bromo-4-[(2,2-dimethoxyethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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